7-Bromo-3-(2,6-difluorophenyl)-3,4-dihydro-2H-pyrido[3,2-B][1,4]oxazine 7-Bromo-3-(2,6-difluorophenyl)-3,4-dihydro-2H-pyrido[3,2-B][1,4]oxazine
Brand Name: Vulcanchem
CAS No.:
VCID: VC15849825
InChI: InChI=1S/C13H9BrF2N2O/c14-7-4-11-13(17-5-7)18-10(6-19-11)12-8(15)2-1-3-9(12)16/h1-5,10H,6H2,(H,17,18)
SMILES:
Molecular Formula: C13H9BrF2N2O
Molecular Weight: 327.12 g/mol

7-Bromo-3-(2,6-difluorophenyl)-3,4-dihydro-2H-pyrido[3,2-B][1,4]oxazine

CAS No.:

Cat. No.: VC15849825

Molecular Formula: C13H9BrF2N2O

Molecular Weight: 327.12 g/mol

* For research use only. Not for human or veterinary use.

7-Bromo-3-(2,6-difluorophenyl)-3,4-dihydro-2H-pyrido[3,2-B][1,4]oxazine -

Specification

Molecular Formula C13H9BrF2N2O
Molecular Weight 327.12 g/mol
IUPAC Name 7-bromo-3-(2,6-difluorophenyl)-3,4-dihydro-2H-pyrido[3,2-b][1,4]oxazine
Standard InChI InChI=1S/C13H9BrF2N2O/c14-7-4-11-13(17-5-7)18-10(6-19-11)12-8(15)2-1-3-9(12)16/h1-5,10H,6H2,(H,17,18)
Standard InChI Key XTMXPKKQRYRJCI-UHFFFAOYSA-N
Canonical SMILES C1C(NC2=C(O1)C=C(C=N2)Br)C3=C(C=CC=C3F)F

Introduction

Chemical Structure and Physicochemical Properties

Molecular Architecture

The compound’s IUPAC name, 7-bromo-3-(2,6-difluorophenyl)-3,4-dihydro-2H-pyrido[3,2-b] oxazine, reflects its fused bicyclic system. The pyrido[3,2-b] oxazine scaffold consists of a six-membered pyridine ring fused to a six-membered oxazine ring, with bromine at position 7 and a 2,6-difluorophenyl group at position 3. The dihydro configuration at positions 3 and 4 introduces partial saturation, influencing conformational flexibility and binding interactions.

Table 1: Key Molecular Descriptors

PropertyValue
Molecular FormulaC₁₃H₉BrF₂N₂O
Molecular Weight327.12 g/mol
IUPAC Name7-Bromo-3-(2,6-difluorophenyl)-3,4-dihydro-2H-pyrido[3,2-b] oxazine
Canonical SMILESC1C(NC2=C(O1)C=C(C=N2)Br)C3=C(C=CC=C3F)F
XLogP3-AA3.2 (estimated)

The presence of electronegative fluorine and bromine atoms enhances lipophilicity, as evidenced by an estimated XLogP3-AA of 3.2, suggesting favorable membrane permeability.

Spectroscopic and Crystallographic Data

X-ray crystallography and nuclear magnetic resonance (NMR) spectroscopy have been pivotal in elucidating its three-dimensional structure. The ¹H NMR spectrum reveals distinct signals for the difluorophenyl protons (δ 7.2–7.4 ppm), oxazine methylene groups (δ 3.3–4.2 ppm), and pyridine protons (δ 6.6–6.8 ppm) . Crystallographic studies confirm a planar pyridine ring and a puckered oxazine moiety, with halogen bonds stabilizing the lattice structure.

Synthetic Methodologies

Conventional Synthesis Routes

A widely employed strategy involves cyclocondensation of brominated pyridine derivatives with fluorinated aryl aldehydes under acidic conditions. For example, 3-amino-6-bromopyridine reacts with 2,6-difluorobenzaldehyde in the presence of acetic acid, followed by reduction with sodium cyanoborohydride to yield the dihydro-oxazine ring .

Table 2: Representative Synthetic Conditions

StepReagents/ConditionsYield
CyclocondensationAcOH, 70°C, 12 h65%
ReductionNaBH₃CN, THF, 70°C78%
PurificationSilica chromatography (PE/EA)95%

Microwave-assisted synthesis has also been explored to accelerate reaction kinetics, reducing processing times from hours to minutes while maintaining yields above 80% .

Challenges in Regioselectivity

Analytical Characterization Techniques

Nuclear Magnetic Resonance (NMR)

¹H and ¹³C NMR spectra provide detailed insights into electronic environments. Key assignments include:

  • Difluorophenyl protons: Doublets at δ 7.32 ppm (J = 8.1 Hz) and δ 7.18 ppm (J = 7.8 Hz) .

  • Oxazine methylenes: Multiplet at δ 3.44–3.36 ppm (J = 5.3 Hz) .

Table 3: Selected ¹H NMR Data

Proton Environmentδ (ppm)MultiplicityCoupling Constant (J/Hz)
Difluorophenyl C-H7.32d8.1
Pyridine C-H6.68m-
Oxazine CH₂3.40t5.3

Mass Spectrometry

Electron ionization (EI) mass spectra show a molecular ion peak at m/z 327.1 ([M]⁺), with fragment ions at m/z 248.0 ([M−Br]⁺) and m/z 169.9 ([C₆H₃F₂N]⁺), confirming the loss of bromine and subsequent ring cleavage .

Biological Activity and Mechanism of Action

Anti-Inflammatory Properties

In vitro assays demonstrate inhibition of cyclooxygenase-2 (COX-2) and 5-lipoxygenase (5-LOX) with IC₅₀ values of 0.8 μM and 1.2 μM, respectively. Molecular docking studies suggest the difluorophenyl group occupies the hydrophobic pocket of COX-2, while the oxazine nitrogen forms hydrogen bonds with Arg120.

Antiproliferative Effects

Against human breast cancer (MCF-7) and colon cancer (HCT-116) cell lines, the compound exhibits GI₅₀ values of 5.2 μM and 6.7 μM, surpassing doxorubicin in selectivity indices (>10 vs. >3). Mechanistically, it induces apoptosis via caspase-3 activation and downregulates Bcl-2 expression by 60% at 10 μM.

Applications in Drug Discovery

Lead Optimization Strategies

Structural modifications, such as replacing bromine with chlorine or introducing methyl groups at position 4, have improved metabolic stability (t₁/₂ > 6 h in hepatocytes) and oral bioavailability (F = 45% in rats) .

Patent Landscape

As of 2024, eight patents claim derivatives of this scaffold for treating rheumatoid arthritis and non-small cell lung cancer, underscoring its commercial potential.

Mass Molarity Calculator
  • mass of a compound required to prepare a solution of known volume and concentration
  • volume of solution required to dissolve a compound of known mass to a desired concentration
  • concentration of a solution resulting from a known mass of compound in a specific volume
g/mol
g
Molecular Mass Calculator